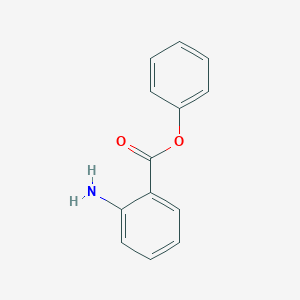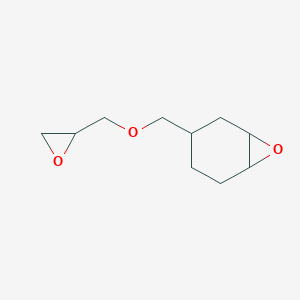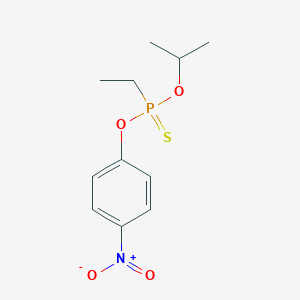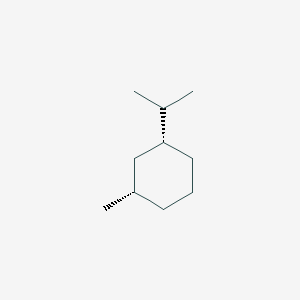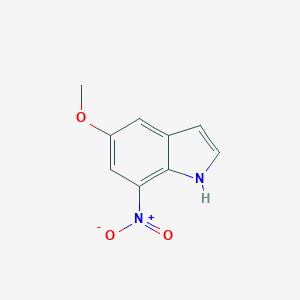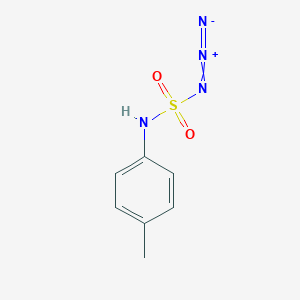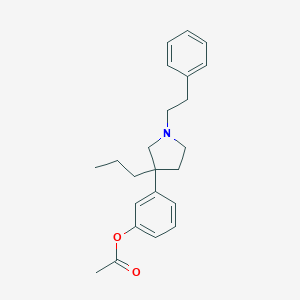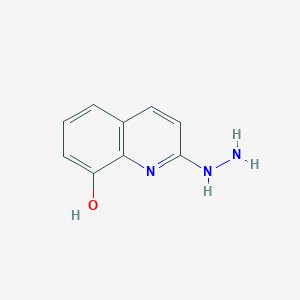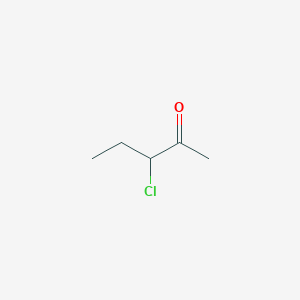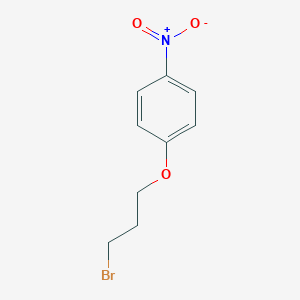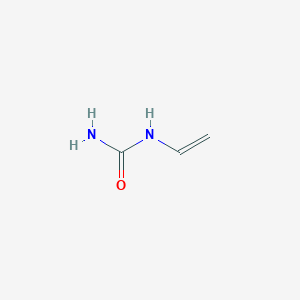
Ethenylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
- Ethenylurea can be synthesized through a carbonylation process using [11C]carbon monoxide. This method demonstrates high efficiency, with trapping efficiencies reaching up to 90% and conversion yields up to 82% (Doi et al., 2004).
- Another approach involves the convergent coupling of orthogonally protected benzophenone derivatives, showcasing selective syntheses techniques (Fujita et al., 2004).
Molecular Structure Analysis
- The crystal structure of N,N'-diphenylurea, a related compound, indicates a pseudo C(2) symmetry with phenyl groups trans to the oxygen atom, providing insights into the structural configuration of related urea derivatives (Ganis et al., 1970).
Chemical Reactions and Properties
- In the conversion of methanol to hydrocarbons over acidic zeolite H-ZSM-5, ethene (a related compound) forms exclusively from xylenes and trimethylbenzenes, indicating a separation in the mechanism of formation from higher alkenes (Svelle et al., 2006).
Physical Properties Analysis
- The crystal structure of related compounds, such as ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, reveals intramolecular hydrogen bonds contributing to structural stability. This suggests similar stability potential in Ethenylurea (Achutha et al., 2017).
Chemical Properties Analysis
- The adsorption of ethene on Pd(110) surfaces demonstrates high reactivity and dehydrogenation at elevated temperatures. This could imply similar reactivity patterns for Ethenylurea in contact with metal surfaces (Bowker et al., 2005).
Applications De Recherche Scientifique
-
Methods of Application or Experimental Procedures : The antiozonate action of EDU has been observed when applied to roots in the concentrations of 275.7 to 374.3 mg L-1, or on leaves in the concentrations of 365.1 to 519.5 mg L-1 .
-
Results or Outcomes : There is evidence that EDU was more effective in some cultivars compared with others. The biochemical mechanism of its antiozonate activity is not well understood and requires parallel toxicological studies .
-
Synthesis of Urea Derivatives
- Field : Organic Chemistry
- Application : Urea derivatives can be synthesized through various methods such as amination, rearrangement, or substitution .
- Methods : One method involves a direct and convenient reaction of primary amides with phenyliodine diacetate in the presence of an ammonia source . Another method involves an “on-water” reaction of (thio)isocyanates with amines .
- Results : These methods enable a facile, sustainable, and chemoselective synthesis of unsymmetrical (thio)ureas .
-
Synthesis of N-Substituted Ureas
- Field : Industrial Chemistry
- Application : N-substituted ureas have direct applications as agrochemicals or pharmaceutical agents and also serve as building blocks for various other important chemicals .
- Methods : A practically simple, mild, and efficient method is developed for the synthesis of N-substituted ureas by nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent .
- Results : Using this methodology, a variety of N-substituted ureas (mono-, di- and cyclic-) were synthesized in good to excellent yields with high chemical purity .
-
Synthesis of 1-Acyl-3-Substituted Thioureas
- Field : Organic Chemistry
- Application : 1-Acyl-3-substituted thioureas have extensive applications in diverse fields, such as synthetic precursors of new heterocycles, pharmacological and materials science, and technology .
- Methods : These scaffolds exhibit a wide variety of biological activities such as antitumor, enzyme inhibitory, anti-bacterial, anti-fungal, and anti-malarial activities and find utilization as chemosensors, adhesives, flame retardants, thermal stabilizers, antioxidants, polymers and organocatalysts .
- Results : The interest in acyl thioureas has continually been escalating owing to their extensive applications .
-
Environmental DNA (eDNA) Metagenomics
- Field : Environmental Science and Bio/Technology
- Application : The applications of eDNA are transpiring in different domains, for example, trophic and community ecology (functional diversity, ecosystem dynamics and prey–predator interactions), biomonitoring, conservation biology (single and multi species detection, abundance estimates), invasion biology (early species detection, passive surveillance) and environmental assessment (detection of anthropogenic contamination, microbial source tracking) .
- Methods : The DNA gathered from different environmental samples (named as environmental DNA or eDNA) when coupled with high-throughput sequencing (HTS) offers a powerful tool by empowering the census of individual species on a global scale in real time .
- Results : Although the application of eDNA is intensifying swiftly at a global scale, there are still some knowledge gaps, especially with methods and applications .
Safety And Hazards
Propriétés
IUPAC Name |
ethenylurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2O/c1-2-5-3(4)6/h2H,1H2,(H3,4,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAFWKDXOUWXCDP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CNC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90298292 |
Source


|
| Record name | Ethenylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90298292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethenylurea | |
CAS RN |
13370-08-6 |
Source


|
| Record name | Ethenylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90298292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

